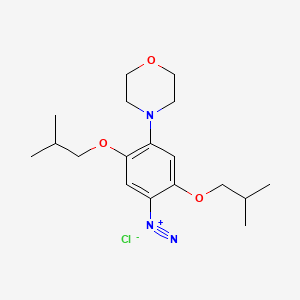
N-ethyl-2-iodo-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-iodo-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an ethyl group, an iodine atom, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-iodo-N-(trifluoromethyl)aniline typically involves the reaction of 2-iodoaniline with ethyl iodide and trifluoromethylating agents. One common method is the copper-mediated three-component reaction, where o-iodoanilines, anilines, and ethyl trifluoropyruvate are reacted to form the desired product . The reaction conditions often include the use of a copper catalyst and specific temperature and solvent conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in high yields with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-iodo-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and iodine atoms.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while condensation reactions can yield imines and Schiff bases .
Scientific Research Applications
N-ethyl-2-iodo-N-(trifluoromethyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-2-iodo-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by metal catalysts . These steps enable the formation of new carbon-carbon bonds, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-iodoaniline: Shares the iodine substitution but lacks the ethyl and trifluoromethyl groups.
N-ethyl-2-nitro-4-trifluoromethylaniline: Contains a nitro group instead of an iodine atom.
6-iodo-2-(trifluoromethyl)-4(3H)-quinazolinone: Features a quinazolinone ring structure with similar substituents.
Uniqueness
The trifluoromethyl group, in particular, enhances its stability and biological activity, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C9H9F3IN |
|---|---|
Molecular Weight |
315.07 g/mol |
IUPAC Name |
N-ethyl-2-iodo-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9F3IN/c1-2-14(9(10,11)12)8-6-4-3-5-7(8)13/h3-6H,2H2,1H3 |
InChI Key |
JIGSXXPGIHIUBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


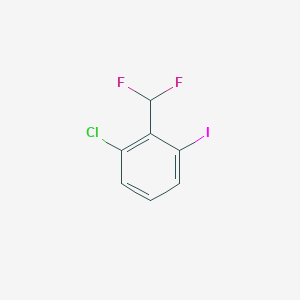
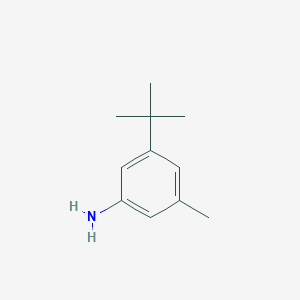
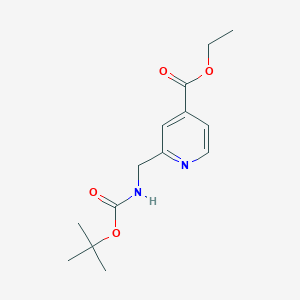
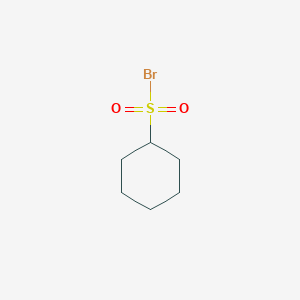
![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13968314.png)

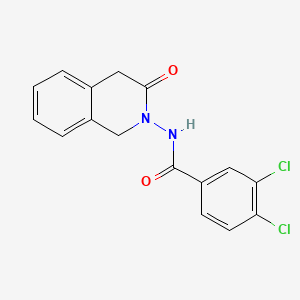

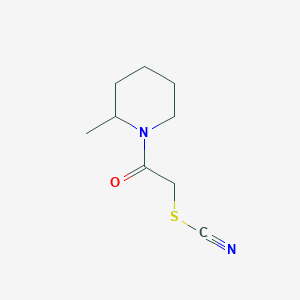
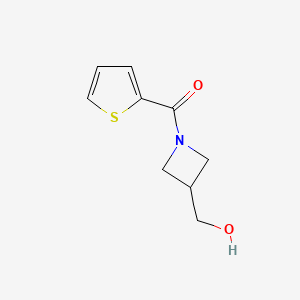
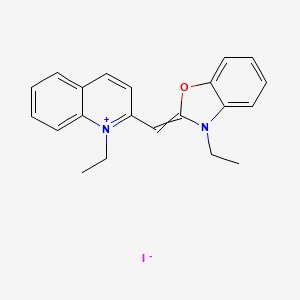
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)
